(2-Acetylthiophen-3-yl)boronic acid

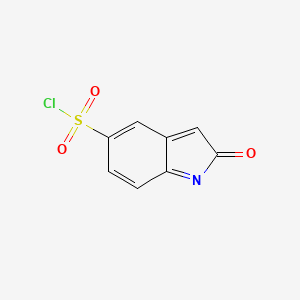

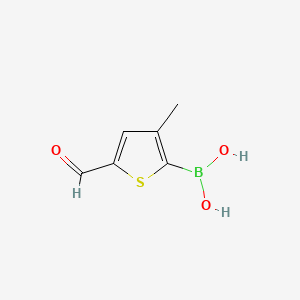

Übersicht

Beschreibung

“(2-Acetylthiophen-3-yl)boronic acid” is a chemical compound . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates . The molecular formula of this compound is C6H7BO3S.

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H7BO3S . The average mass is 169.994 Da and the monoisotopic mass is 170.020889 Da .

Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 170 g/mol . The melting point is between 120 - 130 °C . The addition of a BA moiety at the ortho position of benzaldehyde (i.e. 2-formylphenyl boronic acid (2-FPBA)) or acetophenone (i.e. 2-acetylphenyl boronic acid (2-APBA)) markedly improves the thermodynamic stability over a pH range of 6–10 via iminoboronate formation .

Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

Boronic acids, including variants like 3-borono-BINOL, have been utilized as catalysts in highly enantioselective aza-Michael additions, contributing significantly to the development of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Biomolecular Binding Characterization

Boronic acids show a notable affinity towards cis-diol-containing biomolecules. This characteristic has led to their wide application in sensing, separation, drug delivery, and functional materials. Affinity capillary electrophoresis (ACE) has been employed to characterize the binding strengths between boronic acids and these biomolecules, offering advantages over traditional techniques (Lü & Liu, 2015).

Synthesis of Substituted Acids

Boronic acid has been used to catalyze three-component reactions for synthesizing α-sulfanyl-substituted indole-3-acetic acids, indicating its potential in organic synthesis (Das, Watanabe, Morimoto, & Ohshima, 2017).

Structure-Reactivity Relationships

Investigations into the structure-reactivity relationships in boronic acid-diols complexes have been conducted to better understand their binding affinity, which is crucial in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Decarboxylative Borylation

Boronic acids have been explored for their potential in decarboxylative borylation, a process that replaces carboxylic acid groups with boronate esters. This method is particularly relevant in medicinal chemistry and drug discovery (Li et al., 2017).

Electrochemical Applications

In electrochemistry, boronic acid derivatives have been utilized in the polymerization processes and for enhancing the capacitance properties of polymers, demonstrating their potential in supercapacitor applications (Mo, Zhou, Ma, & Xu, 2015).

Anion Recognition

Arylboronic acids have been studied for their role in anion recognition. They can act as both Brønsted and Lewis acid type receptors, which is significant in the development of chemical sensors and health diagnostics (Martínez-Aguirre & Yatsimirsky, 2015).

Enhancing Thermoelectric Performance

Boronic acid-functionalized conducting polymers, like poly(3-thiophene boronic acid), have been developed to simultaneously enhance electrical conductivity and thermoelectric performance, indicating their potential in thermoelectric materials (Kang et al., 2020).

Drug Delivery

Boronic acid-containing (co)polymers have been investigated for their responsiveness towards diols, including applications in self-regulated drug delivery systems through responsive membranes or micelles (Vancoillie & Hoogenboom, 2016).

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with a variety of biological targets, including proteins and enzymes .

Mode of Action

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are present in saccharides and catechols . This allows them to interact with a variety of biological targets.

Biochemical Pathways

(2-Acetylthiophen-3-yl)boronic acid is a type of organoboron compound. These compounds are often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It is known that the main mechanism by which boronic acids are metabolised is deboronation, yielding boric acid .

Result of Action

The ability of boronic acids to form reversible covalent bonds with diols allows them to interact with a variety of biological targets, potentially leading to various biochemical effects .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors. For instance, the success of SM coupling reactions, in which organoboron compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Boronic acids are increasingly utilized in diverse areas of research. The excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . This includes the development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .

Eigenschaften

IUPAC Name |

(2-acetylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4(8)6-5(7(9)10)2-3-11-6/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGPYSQUEPGBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675307 | |

| Record name | (2-Acetylthiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36155-74-5 | |

| Record name | (2-Acetylthiophen-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1530994.png)

![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)

![Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1531015.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)